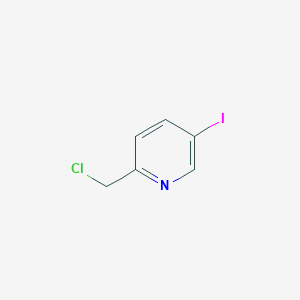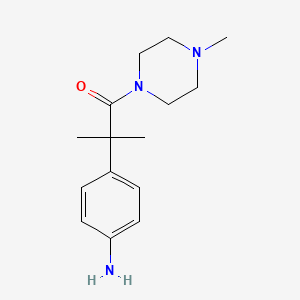
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- is a synthetic organic compound that belongs to the class of ketones It features a propanone backbone with an aminophenyl group and a methylpiperazinyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- typically involves the following steps:
Formation of the Propanone Backbone: The starting material, such as acetone, undergoes a series of reactions to form the propanone backbone.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, often using aniline or a derivative.
Attachment of the Methylpiperazinyl Group: The final step involves the attachment of the methylpiperazinyl group, which can be achieved through a condensation reaction with a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperidinyl)-: Similar structure but with a piperidinyl group instead of piperazinyl.
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-pyrrolidinyl)-: Similar structure but with a pyrrolidinyl group.
Uniqueness
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H23N3O |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-15(2,12-4-6-13(16)7-5-12)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11,16H2,1-3H3 |
Clave InChI |
SLPFCQCDFYZIIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)N)C(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
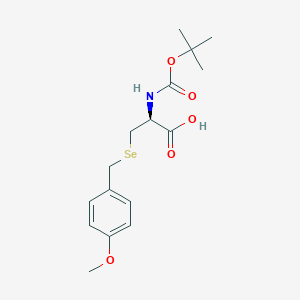
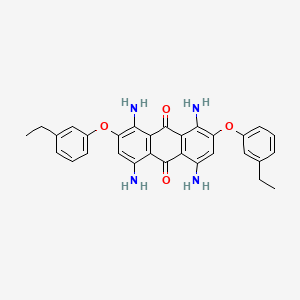
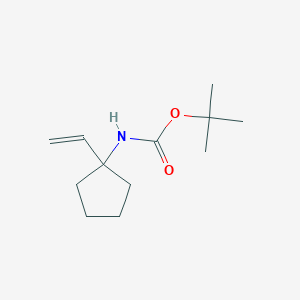
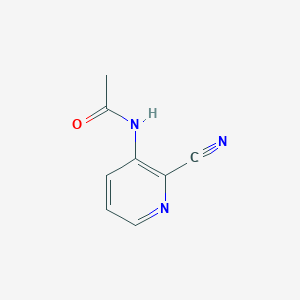
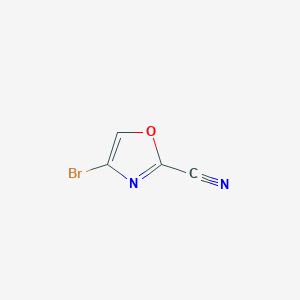
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
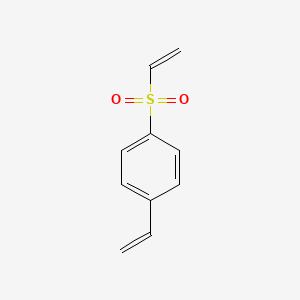
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

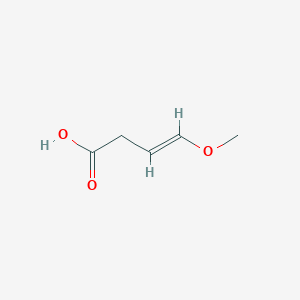
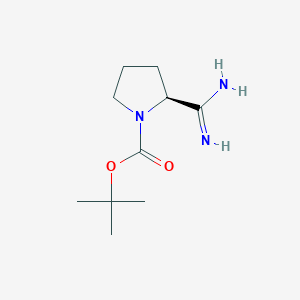
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
